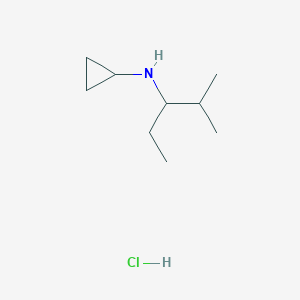

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C10H21ClN. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride typically involves the cyclopropanation of an appropriate amine precursor. The reaction conditions often include the use of a strong base and a halogenated cyclopropane derivative. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenated compounds; reactions are conducted under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₈H₁₇N·HCl

- Molecular Weight : Approximately 163.69 g/mol

- Physical State : Typically encountered as a white powder, soluble in various organic solvents.

Neurological Disorders

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride has shown promise as a lead compound for developing medications targeting neurological disorders. Its unique structure may influence its interaction with neurotransmitter systems, making it a candidate for treating conditions such as:

- Neuropathic Pain : Preliminary studies indicate that compounds with similar structures can inhibit pain pathways and alleviate symptoms associated with neuropathic pain conditions like diabetic neuropathy and postherpetic neuralgia .

Antidepressant Activity

Research suggests that cyclopropane derivatives may exhibit antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain. This could lead to the development of novel antidepressants with fewer side effects compared to traditional therapies.

Cancer Treatment

There is ongoing investigation into the use of this compound in oncology, particularly regarding its ability to inhibit tumor growth and metastasis. Some studies have indicated that compounds with similar structural motifs may act as inhibitors of key signaling pathways involved in cancer progression .

The biological activity of this compound is primarily assessed through interaction studies that evaluate its pharmacodynamics and pharmacokinetics. Key findings include:

- Mechanism of Action : The compound may function as a modulator of neurotransmitter systems, influencing pain perception and mood regulation.

- In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce mechanical allodynia, indicating potential efficacy in pain management .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuropathic Pain Model :

- Antidepressant Efficacy :

Wirkmechanismus

The mechanism of action of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with receptors and enzymes involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Methylpentan-3-yl)cyclopropanamine

- Cyclopropanamine derivatives

Comparison

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other cyclopropanamine derivatives. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Biologische Aktivität

N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63 g/mol

- CAS Number : 1402222-66-5

- Purity : Typically >98% in commercial preparations

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound acts as a ligand for specific receptors, potentially modulating their activity.

- Enzymatic Modulation : It may inhibit or activate certain enzymes, influencing metabolic pathways.

- Cellular Signaling : The compound can alter cellular signaling pathways, affecting processes such as gene expression and cellular proliferation.

Antiplatelet Activity

Research has indicated that this compound exhibits antiplatelet properties. This is particularly relevant in the context of cardiovascular diseases where platelet aggregation plays a critical role in thrombus formation. The compound functions as a P2Y12 receptor antagonist, similar to ticagrelor, which is used clinically to prevent thrombotic events such as heart attacks and strokes .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound. It has been suggested that it may exert protective effects on neuronal cells by inhibiting inflammatory pathways and reducing oxidative stress . This could have implications for treating neurodegenerative diseases.

Case Studies

- Cardiovascular Research :

- Neuroprotection :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ticagrelor | Antiplatelet | P2Y12 receptor antagonist |

| Ibudilast | Anti-inflammatory | PDE inhibitor, LTD4 antagonist |

| This compound | Antiplatelet, neuroprotective | P2Y12 receptor antagonist, anti-inflammatory |

Eigenschaften

IUPAC Name |

N-(2-methylpentan-3-yl)cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-4-9(7(2)3)10-8-5-6-8;/h7-10H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWMTBMVKPMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)NC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.